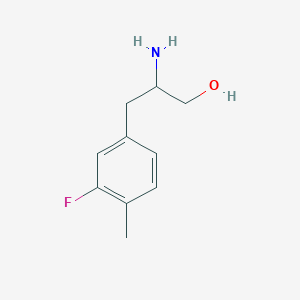

2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Amino-3-(3-fluoro-4-méthylphényl)propan-1-ol est un composé organique appartenant à la classe des propanolamines. Il possède un groupe amine primaire et un groupe alcool primaire, ce qui en fait une molécule à la fois polyvalente et réactive.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 2-Amino-3-(3-fluoro-4-méthylphényl)propan-1-ol implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par le 3-fluoro-4-méthylbenzaldéhyde.

Condensation aldolique : Le benzaldéhyde subit une condensation aldolique avec le nitrométhane pour former un intermédiaire nitroalcène.

Réduction : Le nitroalcène est ensuite réduit à l'aide d'un agent réducteur approprié tel que l'hydrogène en présence d'un catalyseur au palladium pour produire l'amine correspondante.

Hydroxylation : Enfin, l'amine subit une hydroxylation pour introduire le groupe hydroxyle, ce qui conduit à la formation de 2-Amino-3-(3-fluoro-4-méthylphényl)propan-1-ol.

Méthodes de production industrielle : En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu afin d'optimiser les conditions de réaction et d'améliorer le rendement. L'utilisation de catalyseurs avancés et de techniques de purification garantit la production de 2-Amino-3-(3-fluoro-4-méthylphényl)propan-1-ol de haute pureté.

Types de réactions :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde, selon les conditions de réaction.

Réduction : Le composé peut subir des réactions de réduction pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide ou basique.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est couramment utilisé pour les réactions de réduction.

Substitution : Des agents halogénants, des agents nitrants et des agents sulfonants sont généralement utilisés pour les réactions de substitution sur le cycle aromatique.

Principaux produits formés :

Produits d'oxydation : Cétones et aldéhydes.

Produits de réduction : Divers dérivés d'amines.

Produits de substitution : Dérivés halogénés, nitrés et sulfonés.

4. Applications de la recherche scientifique

Le 2-Amino-3-(3-fluoro-4-méthylphényl)propan-1-ol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique pour le développement de nouveaux médicaments.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-Amino-3-(3-fluoro-4-méthylphényl)propan-1-ol implique son interaction avec diverses cibles moléculaires et voies :

Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et d'autres protéines, influençant ainsi leur activité.

Voies impliquées : Il peut moduler les voies de signalisation liées à la croissance cellulaire, à l'apoptose et à la réponse immunitaire, selon son application spécifique.

Composés similaires :

- 3-Amino-3-(2-fluoro-4-méthylphényl)propan-1-ol

- 2-(4-amino-2-(trifluorométhyl)phényl)propan-2-ol

- 3-amino-3-(2-(méthylthio)phényl)propan-1-ol

Comparaison :

- Unicité : La présence à la fois d'un atome de fluor et d'un groupe méthyle sur le cycle aromatique du 2-Amino-3-(3-fluoro-4-méthylphényl)propan-1-ol le distingue des autres composés similaires. Ce motif de substitution unique peut influencer sa réactivité et ses applications potentielles.

- Propriétés : L'atome de fluor améliore la stabilité et la lipophilie du composé, tandis que le groupe méthyle peut affecter ses propriétés stériques et électroniques.

Applications De Recherche Scientifique

2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application.

Comparaison Avec Des Composés Similaires

- 3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol

- 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol

- 3-amino-3-(2-(methylthio)phenyl)propan-1-ol

Comparison:

- Uniqueness: The presence of both a fluorine atom and a methyl group on the aromatic ring of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol distinguishes it from other similar compounds. This unique substitution pattern can influence its reactivity and potential applications.

- Properties: The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties.

Propriétés

Formule moléculaire |

C10H14FNO |

|---|---|

Poids moléculaire |

183.22 g/mol |

Nom IUPAC |

2-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-2-3-8(5-10(7)11)4-9(12)6-13/h2-3,5,9,13H,4,6,12H2,1H3 |

Clé InChI |

XENZLCQHLXSHHE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)CC(CO)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)

![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)